molecular formula C11H9N5O B6095816 1-(2H-Tetrazol-5-ylmethyl)-1H-quinolin-4-one

1-(2H-Tetrazol-5-ylmethyl)-1H-quinolin-4-one

Cat. No.: B6095816
M. Wt: 227.22 g/mol
InChI Key: RMNDVIXZXNBPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-Tetrazol-5-ylmethyl)-1H-quinolin-4-one is a compound that combines the structural features of tetrazole and quinoline. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, while quinolines are prominent in the development of antimalarial and antibacterial agents. The fusion of these two moieties in a single molecule offers potential for unique chemical and biological properties.

Scientific Research Applications

1-(2H-Tetrazol-5-ylmethyl)-1H-quinolin-4-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and coordination complexes.

    Biology: It may serve as a probe for studying biological processes involving tetrazole and quinoline derivatives.

    Industry: The compound can be used in the development of new materials with unique electronic or photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-Tetrazol-5-ylmethyl)-1H-quinolin-4-one typically involves the following steps:

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Quinoline Derivative Preparation: The quinoline moiety can be prepared through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Coupling Reaction: The final step involves coupling the tetrazole ring with the quinoline derivative. This can be achieved through a nucleophilic substitution reaction, where the tetrazole moiety is introduced to the quinoline ring under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2H-Tetrazol-5-ylmethyl)-1H-quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the quinoline ring or the tetrazole moiety.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated quinoline derivatives, nucleophiles (amines, thiols), basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or tetrazole derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-(2H-Tetrazol-5-ylmethyl)-1H-quinolin-4-one would depend on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The tetrazole moiety can act as a bioisostere for carboxylic acids, enhancing the compound’s ability to bind to target proteins. The quinoline ring can intercalate with DNA or inhibit enzymes involved in nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2H-Tetrazol-5-ylmethyl)-1H-quinolin-4-one is unique due to the combination of tetrazole and quinoline moieties, offering a distinct set of chemical and biological properties. This dual functionality can lead to novel applications in drug development and material science.

Properties

IUPAC Name

1-(2H-tetrazol-5-ylmethyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c17-10-5-6-16(7-11-12-14-15-13-11)9-4-2-1-3-8(9)10/h1-6H,7H2,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNDVIXZXNBPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=CN2CC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2H-Tetrazol-5-ylmethyl)-1H-quinolin-4-one
Reactant of Route 2
Reactant of Route 2
1-(2H-Tetrazol-5-ylmethyl)-1H-quinolin-4-one
Reactant of Route 3
Reactant of Route 3
1-(2H-Tetrazol-5-ylmethyl)-1H-quinolin-4-one
Reactant of Route 4
1-(2H-Tetrazol-5-ylmethyl)-1H-quinolin-4-one
Reactant of Route 5
Reactant of Route 5
1-(2H-Tetrazol-5-ylmethyl)-1H-quinolin-4-one
Reactant of Route 6
Reactant of Route 6
1-(2H-Tetrazol-5-ylmethyl)-1H-quinolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.